molecular formula C8H10BrNO B3287844 3-Bromo-2-ethyl-6-methoxypyridine CAS No. 848360-86-1

3-Bromo-2-ethyl-6-methoxypyridine

Cat. No. B3287844
M. Wt: 216.07 g/mol
InChI Key: GWLSRJOABGHOOR-UHFFFAOYSA-N
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Description

3-Bromo-2-ethyl-6-methoxypyridine is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 . It is used in various chemical reactions and has a significant role in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethyl-6-methoxypyridine consists of a pyridine ring substituted with a bromo group at the 3rd position, an ethyl group at the 2nd position, and a methoxy group at the 6th position . The exact mass of the molecule is 214.99500 .


Physical And Chemical Properties Analysis

3-Bromo-2-ethyl-6-methoxypyridine has a predicted boiling point of 226.6±35.0 °C and a predicted density of 1.388±0.06 g/cm3 . Its pKa value is predicted to be 1.71±0.10 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • A study by Hirokawa, Horikawa, and Kato (2000) describes an efficient synthesis of a carboxylic acid moiety related to dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist, which showcases the utility of pyridine derivatives in creating compounds with significant pharmacological activities (Hirokawa et al., 2000).

Chemical Transformations and Characterizations

  • Hertog, Ammers, and Schukking (2010) discussed the nitration of derivatives of pyridine N-oxide, highlighting the directive influence of the N-oxide group. This study demonstrates the chemical versatility and reactivity of pyridine derivatives under various conditions (Hertog et al., 2010).

  • In the context of synthetic methodology, Gallati et al. (2020) synthesized bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes. The study evaluated their activity against cancer cell lines, showcasing the application of pyridine derivatives in developing potential chemotherapeutic agents (Gallati et al., 2020).

Analytical Chemistry and Material Science

  • A practical preparation for a key intermediate, useful in the synthesis of various organic compounds, was detailed by Horikawa, Hirokawa, and Kato (2001). Their work emphasizes the role of pyridine derivatives in facilitating complex organic syntheses (Horikawa et al., 2001).

properties

IUPAC Name

3-bromo-2-ethyl-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-7-6(9)4-5-8(10-7)11-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLSRJOABGHOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300437
Record name 3-Bromo-2-ethyl-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethyl-6-methoxypyridine

CAS RN

848360-86-1
Record name 3-Bromo-2-ethyl-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848360-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethyl-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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